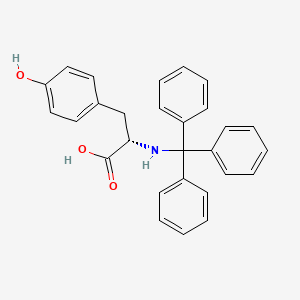
Methyl (4-nitroanilino)(oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-nitroanilino)(oxo)acetate is an organic compound with significant applications in various fields of science and industry. It is characterized by the presence of a nitro group attached to an aniline ring, which is further connected to a methyl ester group. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-nitroanilino)(oxo)acetate typically involves a multi-step process. One common method starts with the nitration of aniline to produce 4-nitroaniline. This is followed by the reaction of 4-nitroaniline with methyl chloroacetate under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-nitroanilino)(oxo)acetate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Reduction: 4-aminoaniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (4-nitroanilino)(oxo)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl (4-nitroanilino)(oxo)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitroaniline: Shares the nitroaniline core structure but lacks the ester group.
Methyl 4-nitrobenzoate: Contains a nitro group and an ester group but lacks the aniline moiety.
4-Amino-2-nitrophenol: Contains both amino and nitro groups but lacks the ester functionality.
Uniqueness
Methyl (4-nitroanilino)(oxo)acetate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both the nitro and ester groups allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic and industrial chemistry .
Propiedades
Número CAS |
82633-22-5 |
|---|---|
Fórmula molecular |
C9H8N2O5 |
Peso molecular |
224.17 g/mol |
Nombre IUPAC |
methyl 2-(4-nitroanilino)-2-oxoacetate |
InChI |
InChI=1S/C9H8N2O5/c1-16-9(13)8(12)10-6-2-4-7(5-3-6)11(14)15/h2-5H,1H3,(H,10,12) |
Clave InChI |
PDDBPXGPWGUPHI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


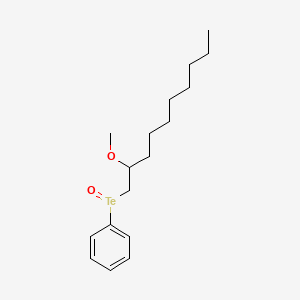
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate](/img/structure/B14407170.png)
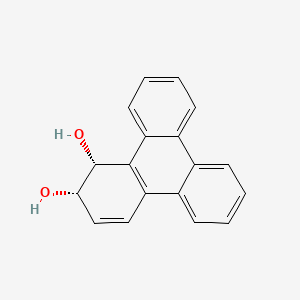
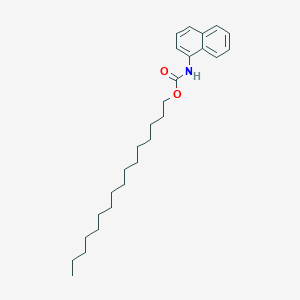
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)
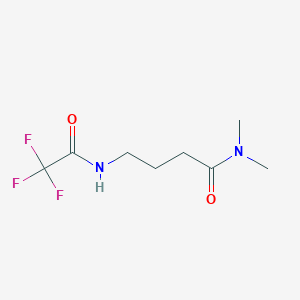
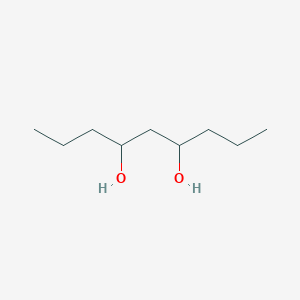

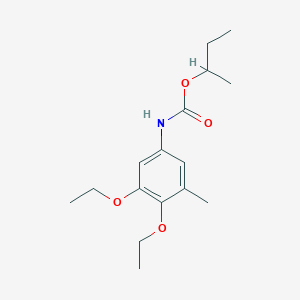

![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
